Ácido (4-cloro-3-(ciclohexilcarbamoil)fenil)borónico

Descripción general

Descripción

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales en la síntesis de moléculas orgánicas complejas. La porción de ácido borónico reacciona con haluros de arilo o vinilo en presencia de un catalizador de paladio para formar compuestos biarílicos o estirénicos. Estas reacciones son fundamentales en el desarrollo de productos farmacéuticos, agroquímicos y materiales orgánicos .

Aplicaciones de detección

Los ácidos borónicos, incluido este compuesto, tienen interacciones únicas con dioles y bases de Lewis como iones fluoruro o cianuro. Esta propiedad se explota en el diseño de sensores para detectar azúcares, como la glucosa, que es esencial para el manejo de la diabetes, y otros analitos biológicos .

Etiquetado biológico y manipulación de proteínas

La capacidad de los ácidos borónicos para formar complejos covalentes reversibles con cis-dioles se utiliza en el etiquetado biológico y la manipulación de proteínas. Este compuesto se puede utilizar para modificar proteínas o para etiquetar superficies celulares, proporcionando una herramienta para estudiar procesos biológicos y estados de enfermedad .

Tecnologías de separación

En la cromatografía y otras técnicas de separación, la capacidad de interacción de los ácidos borónicos con los dioles se utiliza para unir y separar selectivamente glicoproteínas y otras biomoléculas que contienen dioles. Esto es particularmente útil para purificar proteínas de mezclas complejas .

Desarrollo de terapéuticos

El grupo ácido borónico del compuesto puede interactuar con varias moléculas biológicas, lo que lo convierte en un candidato para el desarrollo de agentes terapéuticos. Se puede utilizar para inhibir enzimas, interferir con las vías de señalización o como un posible sistema de administración de fármacos .

Sistemas de liberación controlada

En el campo de la administración de fármacos, los ácidos borónicos se pueden incorporar a polímeros que responden a la presencia de dioles, como la glucosa. Este compuesto podría utilizarse en el diseño de sistemas de liberación de insulina que respondan a la glucosa, proporcionando un enfoque inteligente para el tratamiento de la diabetes .

Electroforesis de moléculas glicosiladas

La interacción con moléculas glicosiladas permite su separación mediante electroforesis. Este compuesto se puede utilizar para analizar el nivel de glicosilación de las proteínas, que es un marcador importante en la diabetes y otras enfermedades relacionadas con la edad .

Síntesis de inhibidores

Este compuesto se puede utilizar en la síntesis de varios inhibidores, incluidos los que se dirigen a la fosfodiesterasa 4 (PDE4). Los inhibidores de PDE4 tienen aplicaciones en el tratamiento de afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .

Actividad Biológica

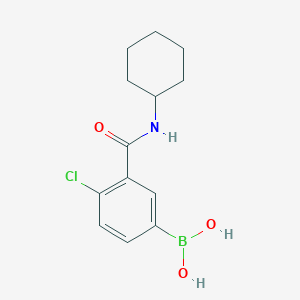

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural features, which include a chloro group and a cyclohexylcarbamoyl moiety attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activities and protein interactions.

- Molecular Formula: C₁₃H₁₇BClNO₃

- Molecular Weight: 281.54 g/mol

- CAS Number: 957034-65-0

Structure

The structure of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid allows it to participate in reversible covalent bonding with diols, which is a key feature of boronic acids that facilitates their use in biochemical applications.

The biological activity of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific proteins and enzymes. The boronic acid group can form reversible covalent bonds with diols present in glycoproteins, enabling the modulation of protein-protein interactions (PPIs), which are crucial for various cellular functions. This property positions the compound as a potential candidate for therapeutic applications, particularly in oncology and metabolic disorders.

Enzyme Inhibition

Research has indicated that boronic acids can act as inhibitors for various proteases and enzymes involved in disease processes. For example, studies have shown that similar compounds can inhibit serine proteases, which play significant roles in cancer progression and inflammation. The specific inhibition profile of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid remains under investigation, but its structural analogs have demonstrated promising results in enzyme modulation.

Case Studies

- Cancer Research : In studies involving cancer cell lines, compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation. The ability of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid to disrupt these pathways could be explored further for its anticancer properties.

- Metabolic Disorders : Research into metabolic pathways suggests that boronic acids can influence glucose metabolism by modulating insulin signaling pathways. This opens avenues for investigating the potential of this compound in treating conditions like diabetes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-methylphenylboronic acid | Bromine atom instead of chlorine | Enhanced reactivity in coupling |

| 3-(Cyclopropylcarbamoyl)-phenylboronic acid | Lacks chlorine substituent | Different biological activity profile |

| 4-Chloro-2-fluorophenylboronic acid | Fluorine atom instead of cyclohexyl | Used in medicinal chemistry |

The unique combination of functional groups in (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid influences its solubility, reactivity, and biological activity compared to similar compounds, making it an interesting candidate for further research.

Propiedades

IUPAC Name |

[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOXUFCZVBAXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661233 | |

| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-92-2 | |

| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.